molecular formula C16H17NO3 B14238614 N-(Naphthalene-2-carbonyl)-L-valine CAS No. 215096-73-4

N-(Naphthalene-2-carbonyl)-L-valine

Cat. No.: B14238614
CAS No.: 215096-73-4
M. Wt: 271.31 g/mol
InChI Key: GSTMVAZCGQIDSN-AWEZNQCLSA-N
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Description

N-(Naphthalene-2-carbonyl)-L-valine: is an organic compound that combines the structural features of naphthalene and valine Naphthalene is a polycyclic aromatic hydrocarbon, while valine is an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-L-valine typically involves the reaction of naphthalene-2-carbonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalene-2-carbonyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Naphthalene-2-carbonyl)-L-valine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Naphthalene-2-carbonyl)-L-valine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic amino acids in proteins, while the valine moiety can interact with hydrophobic regions. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(Naphthalene-2-carbonyl)-L-alanine
  • N-(Naphthalene-2-carbonyl)-L-leucine
  • N-(Naphthalene-2-carbonyl)-L-isoleucine

Comparison: N-(Naphthalene-2-carbonyl)-L-valine is unique due to the presence of the valine moiety, which imparts specific hydrophobic interactions and steric effects. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .

Properties

CAS No.

215096-73-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-3-methyl-2-(naphthalene-2-carbonylamino)butanoic acid

InChI

InChI=1S/C16H17NO3/c1-10(2)14(16(19)20)17-15(18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1

InChI Key

GSTMVAZCGQIDSN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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